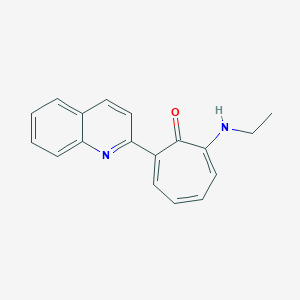![molecular formula C16H22N2O3S B288110 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether](/img/structure/B288110.png)
4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl group attached to a substituted phenyl ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by the presence of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2,3,6-trimethylphenyl methyl ether is unique due to its specific substitution pattern and the presence of a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H22N2O3S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-ethyl-1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C16H22N2O3S/c1-7-15-17-11(3)9-18(15)22(19,20)14-8-10(2)16(21-6)13(5)12(14)4/h8-9H,7H2,1-6H3 |
Clé InChI |
ZMMCJCROBOCIDX-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
SMILES canonique |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)
![5,7-dibromo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288038.png)
![2-methyl-6H-[1]benzothiepino[3,4-b]quinolin-13-one](/img/structure/B288040.png)
![4-methyl[1]benzoxepino[3,4-b]quinolin-13(6H)-one](/img/structure/B288041.png)
![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288044.png)
![1-(4-bromophenyl)-3-[2-(2,5-dimethoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288045.png)
![1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288047.png)
![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)
